4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
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Overview
Description
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one typically involves the reaction of 4-chloroaniline with quinoline-2-one derivatives. One common method involves the nucleophilic substitution of the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles, such as sulfanyl, hydrazino, azido, and amino groups . The reaction conditions often include the use of phosphoryl chloride and phosphorus pentachloride for chlorination, followed by acid hydrolysis and heating with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be substituted with different nucleophiles to form derivatives with varying biological activities.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphoryl chloride, phosphorus pentachloride, thiourea, and various nucleophiles . Reaction conditions typically involve heating and the use of solvents such as ethanol.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of quinolin-2-one have been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with amino acid residues in the active pocket of EGFR is crucial for its activity .
Comparison with Similar Compounds
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Chloro-8-methylquinolin-2(1H)-one:
4-(4-Substituted-anilino)quinoline Derivatives: These compounds have been studied for their anticancer activity and show a broad range of activities against various cancer cell lines.
Quinolin-2,4-dione Derivatives: These compounds display different tautomeric forms and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
333984-67-1 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
4-[(4-chloroanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20) |
InChI Key |
GSCXBVBEPAGERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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